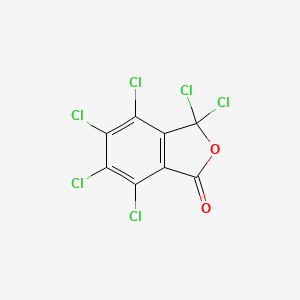
3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,5,6,7-Hexachloro-1(3H)-isobenzofuranone, 98% (HIBF), is a widely used synthetic compound with a variety of applications in scientific research. HIBF is a chlorinated isobenzofuranone, a type of organic compound with a unique structure and properties. HIBF has a wide range of uses in biochemistry and physiology due to its ability to interact with various cellular components and its high solubility in water. In
Applications De Recherche Scientifique
3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% has a variety of applications in scientific research. It is used as an intermediate in the synthesis of other compounds, such as polymeric materials and pharmaceuticals. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is also used in the study of the structure and function of proteins, as it is able to interact with the active sites of enzymes and other proteins. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% can also be used to study the structure and function of cells, as it can interact with cellular components, such as DNA and proteins. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is also used in the study of the effects of environmental pollutants on cells and organisms.
Mécanisme D'action
The mechanism of action of 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is not fully understood. However, it is known that 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is able to interact with a variety of cellular components, including DNA, proteins, and enzymes. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is able to interact with the active sites of enzymes, which can lead to changes in the activity of the enzyme or the expression of other proteins. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is also able to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% has a variety of biochemical and physiological effects. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is able to interact with the active sites of enzymes, which can lead to changes in the activity of the enzyme or the expression of other proteins. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is also able to interact with DNA, which can lead to changes in gene expression. 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% can also interact with other cellular components, such as proteins and lipids, which can lead to changes in the structure and function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% in lab experiments has several advantages and limitations. One advantage is that 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is highly soluble in water, making it easy to work with in the lab. Another advantage is that 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is able to interact with a variety of cellular components, making it useful for studying the structure and function of cells. However, 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is a highly reactive compound, and care must be taken when working with it in the lab. Additionally, 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% is a chlorinated compound, and care must be taken to avoid exposure to it.
Orientations Futures
The use of 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% in scientific research is still relatively new, and there are many future directions that could be explored. One possible direction is the development of new methods for synthesizing 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98%. Additionally, further research could be done to explore the biochemical and physiological effects of 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% on cells and organisms. Additionally, further research could be done to explore the potential applications of 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% in the pharmaceutical and biotechnology industries. Finally, further research could be done to explore the potential environmental impacts of 3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98%.
Méthodes De Synthèse
3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98% can be synthesized from other compounds through a variety of methods. The most common method is the reaction of 1-chloro-3-methyl-2-butene with 3,3,4,5,6,7-hexachloro-1(3H)-isobenzofuran-2-one (3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98%-2-one). This reaction is carried out in a solvent such as toluene or xylene at temperatures of up to 160°C. The reaction is typically complete within 1 to 2 hours. Alternative methods of synthesis include the reaction of 1-chloro-3-methyl-2-butene with 3,3,4,5,6,7-hexachloro-1(3H)-isobenzofuran-2-one (3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98%-2-one) in the presence of a Lewis acid, or the reaction of 1-chloro-3-methyl-2-butene with 3,3,4,5,6,7-hexachloro-1(3H)-isobenzofuran-2-one (3,3,4,5,6,7-Hexachloro- 1(3H)-isobenzofuranone, 98%-2-one) in the presence of a metal halide.
Propriétés
IUPAC Name |
3,3,4,5,6,7-hexachloro-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl6O2/c9-3-1-2(4(10)6(12)5(3)11)8(13,14)16-7(1)15 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGXTBSPCKXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(OC2=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

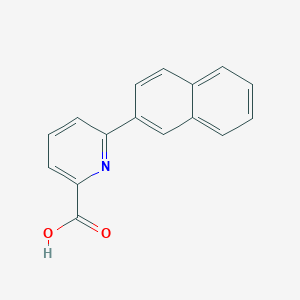
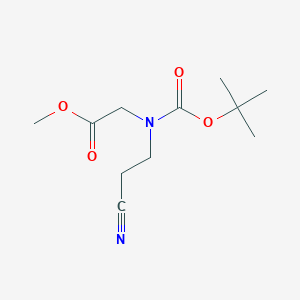
![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
![N-2-[2-[4-(Trifluoromethoxy)phenyl]ethyl]-phthalimide](/img/structure/B6316951.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
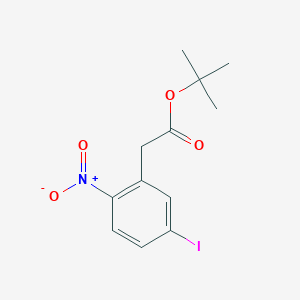
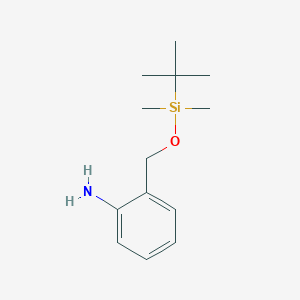

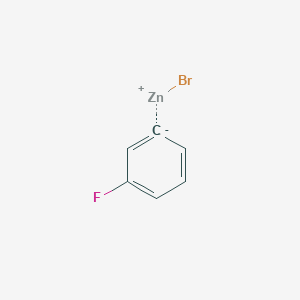
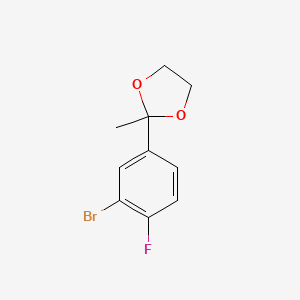
![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)